molecular formula C19H18 B14153862 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene CAS No. 36322-16-4

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene

Cat. No.: B14153862
CAS No.: 36322-16-4
M. Wt: 246.3 g/mol
InChI Key: WEQNTBRUZQLAIA-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H18 It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group at the 4th position and a partially hydrogenated ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene typically involves the hydrogenation of 4-Methylbenz(a)anthracene. The process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the desired ring.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction conditions is optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can be achieved using hydrogenation catalysts to fully hydrogenate the aromatic rings.

    Substitution: Electrophilic substitution reactions can occur, where the methyl group or hydrogen atoms on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully hydrogenated hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and cellular components.

    Medicine: Explored for its potential therapeutic properties, although its use is limited due to toxicity concerns.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular functions. Its effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound without the methyl group and hydrogenation.

    4-Methylbenz(a)anthracene: Similar structure but without the hydrogenation of the ring.

    Anthracene: A simpler PAH with three fused benzene rings.

Uniqueness

4-Methyl-1,2,3,4-tetrahydrobenz(a)anthracene is unique due to its partially hydrogenated structure and the presence of a methyl group. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

36322-16-4

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene

InChI

InChI=1S/C19H18/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-3,6-7,9-13H,4-5,8H2,1H3

InChI Key

WEQNTBRUZQLAIA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C=CC3=CC4=CC=CC=C4C=C23

Origin of Product

United States

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